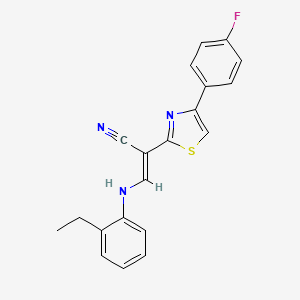

(E)-3-((2-ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-((2-ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16FN3S and its molecular weight is 349.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-3-((2-ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various organic chemistry methods, typically involving the coupling of thiazole derivatives with an acrylonitrile moiety. The synthesis involves multiple steps, including the formation of the thiazole ring and subsequent functionalization with an amino group.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various human cancer cell lines:

- Cell Lines Tested :

- HT-29 (colorectal cancer)

- A431 (epidermoid carcinoma)

- PC3 (prostate cancer)

The biological evaluation typically employs assays such as the MTT or MTS assay to determine cell viability post-treatment. Compounds exhibiting IC50 values in the low micromolar range are considered potent candidates for further development.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A431 | 5.0 | Induction of apoptosis via Bax/Bcl-2 modulation |

| 2 | HT-29 | 7.5 | Inhibition of VEGFR signaling |

| 3 | PC3 | 6.0 | Cell cycle arrest in G1 phase |

The mechanisms through which these compounds exert their biological effects often include:

- Apoptosis Induction : Many thiazole derivatives have been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells.

- Inhibition of Growth Factor Signaling : Some derivatives inhibit pathways involving vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.

- Cell Cycle Arrest : Certain compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

Study on Thiazole Derivatives

A study investigated a series of thiazole derivatives, including those structurally related to this compound. The results demonstrated that modifications to the thiazole ring significantly impacted cytotoxicity against various cancer cell lines. Specifically, electron-withdrawing groups at specific positions on the phenyl ring enhanced anticancer activity while maintaining low cytotoxicity in normal cell lines .

In Vivo Studies

In vivo studies using animal models have shown promising results for thiazole derivatives in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents. These findings suggest potential for clinical application pending further research and optimization.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to (E)-3-((2-ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile exhibit promising anticancer properties. The thiazole moiety is known for its ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies have shown that thiazole derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study:

A study on a related thiazole compound demonstrated significant inhibition of CDK2, leading to reduced viability in cancer cell lines such as MCF-7 and HCT-116. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating a potential for further development into anticancer drugs .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives have shown the ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Study:

In vitro studies have reported that thiazole-based compounds can inhibit the expression of TNF-alpha and IL-6 in macrophages, which are key mediators of inflammation. This activity could be beneficial in conditions such as rheumatoid arthritis and other chronic inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole and acrylonitrile components can significantly impact biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on Thiazole | Enhances selectivity for CDK inhibition |

| Alteration of Acrylonitrile | Affects cytotoxicity against cancer cells |

| Variations in Ethyl Group | Influences solubility and bioavailability |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include condensation and cyclization processes. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Synthesis Example:

A typical synthetic route includes the reaction of 4-fluorobenzaldehyde with 2-aminoethyl-thiazole derivatives under acidic conditions to yield the target compound, followed by purification through column chromatography .

Propriétés

IUPAC Name |

(E)-3-(2-ethylanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3S/c1-2-14-5-3-4-6-18(14)23-12-16(11-22)20-24-19(13-25-20)15-7-9-17(21)10-8-15/h3-10,12-13,23H,2H2,1H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCMMQAQDJEBTM-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.